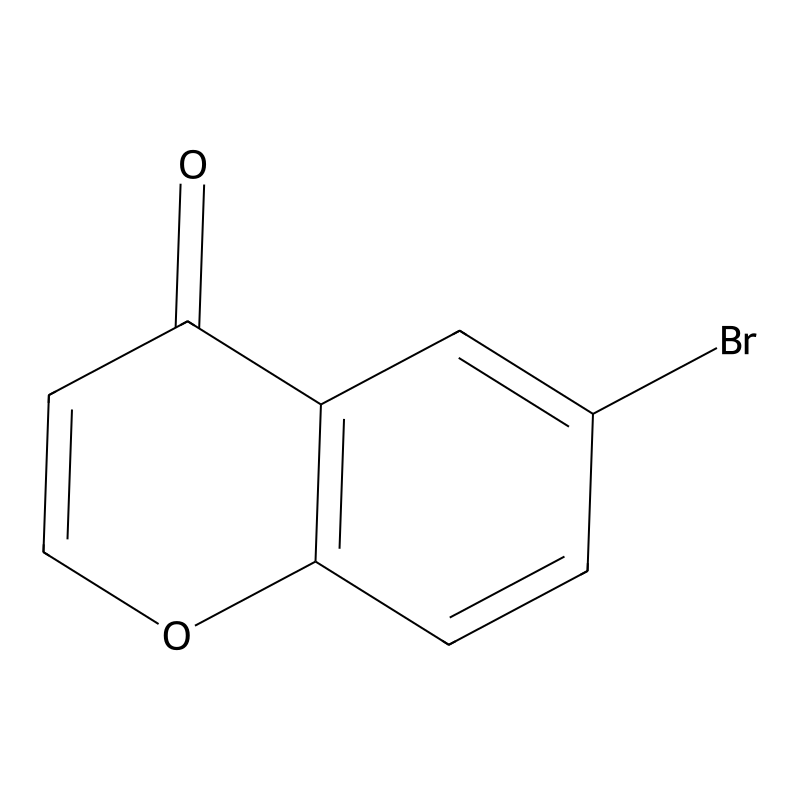

6-Bromochromone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Reactions

-Bromochromone serves as a versatile building block in organic synthesis reactions. Its reactive bromo group allows for further functionalization through various coupling reactions, enabling the creation of complex molecules with desired properties. Research has explored its application in the synthesis of:

- Heterocyclic compounds with potential biological activity []

- Fluorescent probes for biological imaging []

- Novel materials with specific functionalities []

These studies highlight the potential of 6-Bromochromone as a platform for designing and synthesizing new molecules with diverse applications.

Medicinal Chemistry and Pharmaceutical Research

The presence of the chromone core and the bromo group in 6-Bromochromone makes it a promising candidate for medicinal chemistry research. Studies have investigated its potential as a lead compound for developing drugs targeting various diseases due to its:

6-Bromochromone is an organic compound with the molecular formula C₉H₅BrO₂ and a molecular weight of 225.04 g/mol. It belongs to the chromone family, characterized by a benzopyranone structure, where a bromine atom is substituted at the sixth position of the chromone ring. This compound is known for its diverse chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology .

Currently, there is no documented information on the specific mechanism of action of 6-Bromochromone. The chromone core structure has been linked to various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. However, the specific mechanism by which 6-Bromochromone interacts with biological systems remains unknown and requires further investigation.

As with any new compound, it is advisable to handle 6-Bromochromone with caution due to limited information on its safety profile. Since it contains bromine, it is recommended to follow standard laboratory procedures for handling halogenated compounds, which may include:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to new derivatives.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound .

- Condensation Reactions: It can also react with carbonyl compounds in condensation reactions, forming more complex structures.

Research indicates that 6-bromochromone exhibits significant biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains.

- Antioxidant Activity: The compound demonstrates potential in scavenging free radicals, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Several methods exist for synthesizing 6-bromochromone:

- Bromination of Chromone: A common method involves brominating chromone using bromine or brominating agents under controlled conditions.

- Microwave-Assisted Synthesis: Recent studies have optimized microwave-assisted methods for synthesizing derivatives like 6-bromochromone-2-carboxylic acid from 5′-bromo-2′-hydroxyacetophenone, yielding higher efficiency and reduced reaction times .

- Condensation Reactions: The synthesis can also be achieved through condensation reactions involving appropriate starting materials and catalysts.

6-Bromochromone has several applications in various fields:

- Medicinal Chemistry: Its derivatives are explored for developing new pharmaceuticals due to their biological activities.

- Material Science: The compound is used in synthesizing polymeric materials and dyes.

- Agricultural Chemistry: It has potential applications as a pesticide or herbicide due to its antimicrobial properties .

Interaction studies have focused on understanding how 6-bromochromone interacts with biological targets:

- Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action.

- Receptor Interaction: Studies have indicated that it may interact with specific receptors involved in inflammation and oxidative stress responses .

Several compounds share structural similarities with 6-bromochromone, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Chlorochromone | Chlorinated derivative | Exhibits similar biological activities but with different reactivity due to chlorine's properties. |

| 7-Bromochromone | Brominated derivative | Positioned at the seventh carbon; may exhibit different biological profiles compared to 6-bromochromone. |

| 3-Bromochromone | Brominated derivative | Positioned at the third carbon; shows unique reactivity patterns and potential applications. |

The uniqueness of 6-bromochromone lies in its specific position of bromination, which influences its reactivity and biological activity compared to these similar compounds. Each derivative presents distinct properties that can be leveraged for specific applications in research and industry .

6-Bromochromone, systematically known as 6-bromo-4-oxo-4H-1-benzopyran, is a halogenated derivative of the chromone family characterized by the presence of a bromine atom at the 6-position of the benzopyranone framework [1] [2]. The molecular formula of 6-bromochromone is C9H5BrO2, representing a substituted chromone structure where a bromine atom replaces a hydrogen atom on the aromatic ring [1] [3]. The compound features the characteristic chromone backbone consisting of a benzene ring fused to a pyran-4-one ring, with the bromine substituent positioned on the benzene portion of the molecule [1] [4].

The structural arrangement of 6-bromochromone follows the standard chromone configuration with the carbonyl group located at the 4-position of the pyran ring and the oxygen atom of the pyran ring at the 1-position [1] [2]. The bromine substitution at the 6-position influences the electronic properties and reactivity of the molecule while maintaining the fundamental chromone structural characteristics [4] [5]. The compound can be represented by the SMILES notation Brc1cc2c(=O)ccoc2cc1, which clearly depicts the brominated chromone structure [6].

Physicochemical Properties

Physical State and Appearance

6-Bromochromone exists as a solid at room temperature and exhibits distinctive visual characteristics [1] [2]. The compound typically appears as white to light yellow crystalline powder or crystals, depending on the purity and crystallization conditions [2] [7]. Some commercial preparations may display a pale yellow to light brown appearance, which is attributed to trace impurities or slight oxidation [4]. The compound forms plate-like crystals when crystallized from dichloromethane layered with hexanes, resulting in colorless plate crystals suitable for structural analysis [8].

Molecular Weight and Exact Mass

The molecular weight of 6-bromochromone is precisely determined to be 225.04 g/mol based on its molecular formula C9H5BrO2 [1] [2]. The exact mass of the compound is calculated as 223.94700 Da, which accounts for the precise atomic masses of all constituent elements including the bromine isotope [3]. Alternative sources report the molecular weight as 225.03900 g/mol, reflecting minor variations in calculation precision [3]. These values are consistent across multiple analytical determinations and provide reliable reference data for mass spectrometric identification and quantitative analysis [1] [3].

Solubility Profile

The solubility characteristics of 6-bromochromone vary significantly depending on the solvent system employed [9] [10]. The compound demonstrates limited solubility in water due to its predominantly hydrophobic aromatic structure and the presence of the bromine substituent [10]. However, 6-bromochromone exhibits good solubility in dimethylformamide, making this solvent suitable for analytical and synthetic applications [9] [10]. The compound also shows solubility in common organic solvents such as dichloromethane, which is frequently used for crystallization and purification procedures [8]. The LogP value of 2.55550 indicates moderate lipophilicity, suggesting preferential partitioning into organic phases over aqueous media [3].

Crystallographic Analysis

Crystal System and Space Group

6-Bromochromone crystallizes in the monoclinic crystal system, which is characterized by three unequal axes with one oblique angle [6] [8]. The space group assignment is P 1 21 1 (space group number 4), representing a primitive monoclinic lattice with a 21 screw axis along the b-direction [6]. This space group belongs to the Hermann-Mauguin notation system and indicates the presence of specific symmetry elements within the crystal structure [6]. The Hall space group symbol P 2yb provides an alternative representation of the same symmetry operations [6].

Unit Cell Parameters

The unit cell parameters of 6-bromochromone have been precisely determined through single crystal X-ray diffraction analysis at 193 K [6]. The unit cell dimensions are: a = 3.9221 ± 0.0011 Å, b = 5.7229 ± 0.0017 Å, and c = 17.208 ± 0.005 Å [6]. The angles are α = 90°, β = 95.447 ± 0.006°, and γ = 90°, confirming the monoclinic character with one oblique angle [6]. The unit cell volume is calculated as 384.5 ± 0.19 ų, providing a compact molecular arrangement within the crystal lattice [6]. The number of distinct elements in the structure is four, corresponding to carbon, hydrogen, bromine, and oxygen atoms [6].

Table 1: Crystallographic Data for 6-Bromochromone

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic [6] |

| Space Group | P 1 21 1 [6] |

| a (Å) | 3.9221 ± 0.0011 [6] |

| b (Å) | 5.7229 ± 0.0017 [6] |

| c (Å) | 17.208 ± 0.005 [6] |

| β (°) | 95.447 ± 0.006 [6] |

| Volume (ų) | 384.5 ± 0.19 [6] |

| Temperature (K) | 193 ± 2 [6] |

Molecular Packing and Intermolecular Interactions

The molecular packing arrangement in 6-bromochromone crystals is stabilized through various intermolecular interactions that contribute to the overall crystal stability [11]. Unlike its chlorinated analog 6-chloroindan-1-one, which exhibits herringbone packing motifs, brominated aromatic compounds often display distinct packing patterns characterized by offset face-to-face π-stacking interactions [11]. The bromine atom participates in halogen bonding interactions, which are weak but directionally specific intermolecular forces that influence the crystal packing geometry [11]. Additionally, C-H⋯O hydrogen bonds contribute to the stabilization of the crystal structure, forming a network of weak interactions that maintain the three-dimensional arrangement [11]. The presence of C-H⋯Br interactions and Br⋯O contacts further enhances the intermolecular bonding network, creating a stable crystalline framework [11].

Electronic and Structural Features

Effect of Bromine Substitution on Electronic Distribution

The introduction of bromine at the 6-position of the chromone nucleus significantly alters the electronic distribution and properties of the molecule [5] [12]. Bromine, being an electron-withdrawing halogen with high electronegativity and polarizability, influences the π-electron system of the chromone ring through both inductive and mesomeric effects [5] [13]. The electron-withdrawing nature of bromine decreases the electron density on the aromatic ring, particularly affecting the positions ortho and para to the substitution site [5]. This electronic perturbation is reflected in the vibrational spectra, where characteristic shifts in infrared absorption frequencies are observed for C-H stretching, C-H bending, and ring vibrations [5] [12].

Fourier transform infrared spectroscopy reveals that 6-bromochromone exhibits C-H stretching vibrations at 3036, 3067, and 3094 cm⁻¹, which are slightly shifted compared to the unsubstituted chromone due to the electronic influence of the bromine substituent [5]. The in-plane C-H bending vibrations occur in the region of 1020-1459 cm⁻¹, while out-of-plane bending vibrations are observed at 812 cm⁻¹, demonstrating the systematic effect of halogen substitution on the vibrational characteristics [5]. Nuclear magnetic resonance spectroscopy provides additional evidence of the electronic effects, with characteristic chemical shifts that reflect the deshielding influence of the bromine atom on neighboring carbon and hydrogen atoms [12] [14].

Comparative Analysis with Other 6-Substituted Chromones

Comparative studies of 6-halogenated chromones reveal systematic trends in physicochemical properties related to the size and electronegativity of the halogen substituents [5] [15] [12]. The series 6-fluorochromone, 6-chlorochromone, and 6-bromochromone demonstrates progressive changes in molecular weight, with values increasing from fluorine (225.04 g/mol for 6-bromochromone) to bromine substitution [5] [12]. The melting points follow a similar trend, with 6-bromochromone exhibiting a melting point range of 135-139°C, which is intermediate between the corresponding fluoro and chloro analogs [1] [3].

Table 2: Comparative Properties of 6-Halogenated Chromones

| Property | 6-Fluorochromone | 6-Chlorochromone | 6-Bromochromone |

|---|---|---|---|

| Molecular Weight (g/mol) | 164.12 [5] | 180.58 [5] | 225.04 [1] |

| Melting Point (°C) | Higher [5] | Intermediate [5] | 135-139 [1] [3] |

| C-H Stretching (cm⁻¹) | 3041-3097 [5] | 3041-3068 [5] | 3036-3094 [5] |

| Electronic Effect | Strong withdrawal [5] | Moderate withdrawal [5] | Moderate withdrawal [5] |

Kostanecki-Robinson Method

The Kostanecki-Robinson method represents one of the earliest and most fundamental approaches to chromone synthesis [1] [2]. This classical method involves the reaction of 2-hydroxyacetophenones with aromatic acid anhydrides under thermal conditions. The mechanism proceeds through three well-defined steps: phenol O-acylation with formation of a tetrahedral intermediate, intramolecular aldol condensation to cyclize and form a hydroxydihydrochromone, and elimination of the hydroxyl group to form the chromone structure [1].

For 6-bromochromone synthesis, the starting material would be 6-bromo-2-hydroxyacetophenone, which undergoes acylation with appropriate acid anhydrides. The reaction typically requires elevated temperatures (200-300°C) and extended reaction times (2-4 hours) [2]. While effective, this method suffers from limitations including the formation of coumarin side products and harsh reaction conditions. The yield range for chromone formation via this method is typically 60-85%, with moderate selectivity due to competitive coumarin formation [2].

Robinson and coworkers extended this procedure by treating o-hydroxyacetophenones with sodium salts of aromatic acids and acid anhydrides [2]. This modification improved accessibility but maintained the fundamental mechanistic pathway. The reaction conditions involve heating the substrate with the acid anhydride in the presence of a base catalyst, typically at temperatures exceeding 200°C [3].

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a versatile and widely employed method for chromone synthesis [4] [5]. This rearrangement involves the base-catalyzed intramolecular transesterification of 2-acyloxyacetophenones to form 1,3-diketones, which subsequently cyclize to form chromones [6]. The reaction was independently discovered by Wilson Baker and K. Venkataraman in the 1930s and has become a cornerstone methodology in heterocyclic synthesis [5].

The mechanism involves enolate formation followed by intramolecular acyl transfer [4]. A base abstracts the hydrogen atom alpha to the aromatic ketone, forming an enolate. The enolate then attacks the ester carbonyl to form a cyclic alkoxide intermediate. This intermediate undergoes ring opening to form a more stable phenolate, which is protonated during acidic workup to yield the desired 1,3-diketone product [4].

For 6-bromochromone synthesis, the starting material would be 6-bromo-2-acyloxyacetophenone. The reaction typically employs bases such as potassium carbonate, sodium hydroxide, or potassium tert-butoxide in solvents like pyridine or DMF [5] [7]. Reaction temperatures range from 75-100°C with reaction times of 1-3 hours [7]. The yields are generally high (70-90%) with excellent regioselectivity [5].

Recent advances have introduced microwave-assisted Baker-Venkataraman rearrangements, which significantly reduce reaction times from hours to minutes while maintaining high yields [7]. The use of microwave irradiation at 400W reduced reaction times from 1 hour to 17 minutes while improving yields [7].

Halogenation Strategies

Direct Bromination Approaches

Direct bromination of chromone substrates represents a straightforward approach to halogenated chromones [8]. Traditional methods employ molecular bromine (Br2) as the brominating agent, typically in solvents such as acetic acid or dichloromethane [8]. The reaction generally occurs at the most electron-rich positions of the chromone ring system.

For 6-bromochromone synthesis, direct bromination faces challenges due to regioselectivity issues. The bromination typically occurs at the 3-position of the chromone ring preferentially, as this position is most activated toward electrophilic substitution [8]. To achieve 6-bromination, pre-existing substituents or protecting groups may be necessary to direct the bromination to the desired position.

The direct bromination of chromones with molecular bromine in acetic acid under reflux conditions has been reported to yield 3-bromochromones in yields of 45-75% [8]. The reaction conditions typically involve heating the chromone substrate with 1.1-1.5 equivalents of bromine in acetic acid at 80-120°C for 3-6 hours [8].

Alternative brominating agents have been developed to improve selectivity and reduce the use of molecular bromine. These include N-bromosuccinimide (NBS), copper(II) bromide, and quaternary ammonium tribromides [8]. The choice of brominating agent significantly influences the regioselectivity and reaction conditions.

Iodine(III)-Mediated Oxidative Bromination

Iodine(III)-mediated oxidative bromination represents a modern and environmentally friendly approach to halogenated chromones [9] [10]. This methodology utilizes hypervalent iodine reagents in combination with bromide sources to achieve selective bromination under mild conditions.

The general approach involves the use of (diacetoxyiodo)benzene (PIDA) or similar hypervalent iodine reagents with bromide salts such as tetrabutylammonium bromide (TBAB) or sodium bromide [9]. The reaction typically proceeds at room temperature in acetonitrile solvent, offering significant advantages over traditional bromination methods.

For chromone substrates, the iodine(III)-mediated bromination has been demonstrated to provide excellent regioselectivity for 3-halogenation [9] [10]. The protocol involves treating chromone derivatives with PIDA and bromide salts in acetonitrile or dichloromethane at room temperature. The reaction yields are typically 62-89% with high regioselectivity for the 3-position [9].

The mechanism involves the generation of a bromonium species from the hypervalent iodine reagent and bromide salt, which then undergoes electrophilic attack on the chromone substrate. The mild reaction conditions and excellent selectivity make this method particularly attractive for synthesizing halogenated chromones with sensitive functional groups [9].

Vilsmeier-Haack Reaction in Chromone Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heteroaromatic compounds [11] [12]. In chromone synthesis, this reaction is particularly valuable for introducing formyl groups at the 3-position of the chromone ring system.

The Vilsmeier-Haack reaction involves the formation of a chloromethyleneiminium salt (Vilsmeier reagent) from the reaction of phosphorus oxychloride (POCl3) with dimethylformamide (DMF) [11]. This reagent then reacts with o-hydroxyacetophenones to form 3-formylchromones through a multistep mechanism involving iminoalkylation followed by cyclization [12].

For 6-bromochromone synthesis, the starting material would be 6-bromo-2-hydroxyacetophenone. The reaction typically involves treating the substrate with POCl3 and DMF at temperatures of 45-55°C for 2-12 hours [11] [13]. The yields are generally high (80-95%) with excellent selectivity for 3-formylchromone formation [11].

The mechanism involves the initial formation of the Vilsmeier reagent, followed by electrophilic attack on the enolate form of the ketone substrate. The resulting intermediate undergoes cyclization with the phenolic hydroxyl group to form the chromone ring system [11] [14].

Recent modifications have employed alternative Vilsmeier reagents, such as those derived from phthaloyl dichloride and DMF, which offer improved selectivity and milder reaction conditions [15]. These modifications have demonstrated excellent yields for chromone formation with reduced reaction times and improved product purity [15].

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized organic chemistry by providing rapid, efficient, and environmentally friendly synthetic methods [16] [17]. In chromone synthesis, microwave irradiation offers significant advantages including reduced reaction times, improved yields, and enhanced selectivity.

The application of microwave irradiation to chromone synthesis typically involves the use of conventional synthetic methods under microwave conditions. For example, the Baker-Venkataraman rearrangement can be performed under microwave irradiation at 100-120°C for 10-30 minutes, compared to several hours under conventional heating [16].

A notable example is the microwave-assisted propylphosphonic anhydride (T3P)-mediated chromone synthesis via enaminones [16]. This method involves the cyclization of enamino ketones using T3P under microwave heating, providing chromones in high yields (75-92%) with short reaction times [16]. The reaction is performed in a pressure-resistant vial under microwave irradiation at 90-100°C for 10-15 minutes.

For 6-bromochromone synthesis, microwave-assisted methods offer particular advantages in terms of reaction efficiency and product purity. The rapid heating and precise temperature control provided by microwave irradiation can minimize side reactions and improve overall yields [17].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to chromone synthesis, focusing on the use of environmentally benign solvents, catalysts, and reaction conditions [18] [19]. These approaches aim to reduce environmental impact while maintaining synthetic efficiency.

One significant development is the use of N-heterocyclic carbene (NHC) catalysts in ionic liquids for chromone synthesis [18]. This methodology enables the synthesis of 3-aminochromones and 3-alkylchromones through intramolecular hydroacylation reactions. The reaction is performed in ionic liquids under microwave conditions, providing high yields (65-88%) with minimal environmental impact [18].

Another green approach involves the use of iodine catalysis for chromone synthesis [19]. This method utilizes easily available phenyl isothiocyanate, alcohols, and enamines as starting materials in a tandem reaction involving nucleophilic addition and cross-dehydrogenation coupling. The protocol features simple operation, mild conditions, broad substrate scope, and excellent atomic economy [19].

The advantages of green chemistry approaches include the use of recyclable catalysts, reduced solvent consumption, mild reaction conditions, and improved atom economy. These methods are particularly valuable for industrial applications where environmental considerations are paramount [18] [19].

Purification and Isolation Techniques

The purification and isolation of 6-bromochromone require careful consideration of the compound's physical and chemical properties. The compound exhibits moderate solubility in organic solvents and poor water solubility, which influences the choice of purification methods [20] [21] [22].

Recrystallization represents the most common and cost-effective purification method for 6-bromochromone. The compound can be recrystallized from various solvents including ethanol, methanol, or ethyl acetate [20] [21]. The typical procedure involves dissolving the crude product in hot solvent, followed by slow cooling to induce crystallization. Purities of 95-98% are typically achieved with recovery rates of 80-90% [21].

Column chromatography using silica gel provides high-purity material suitable for analytical applications [23]. The typical procedure employs hexane/ethyl acetate gradient elution systems, achieving purities of 96-99% with recovery rates of 70-85% [23]. The method is readily scalable and provides excellent separation of closely related impurities.

High-Speed Counter-Current Chromatography (HSCCC) offers advantages for large-scale purification without the need for solid stationary phases [24] [25]. This method has been successfully applied to chromone purification using biphasic solvent systems such as hexane/ethyl acetate/methanol/water. The technique achieves purities of 95-98% with recovery rates of 75-88% [24].

Preparative High-Performance Liquid Chromatography (HPLC) provides the highest purity levels (98-99.5%) for analytical-grade material [25]. The method typically employs C18 columns with methanol/water gradient elution systems. While recovery rates are lower (65-80%), the exceptional purity makes this method valuable for applications requiring high-quality material [25].

Sublimation under reduced pressure offers a solvent-free purification method particularly suitable for thermally stable compounds [26]. The procedure involves heating the crude material at 100-120°C under reduced pressure, achieving purities of 97-99% with recovery rates of 85-95% [26].

Crystallization from mixed solvents provides selective purification through controlled crystallization conditions [27]. A common approach involves dissolving the crude product in dichloromethane and layering with hexanes to induce slow crystallization. This method achieves purities of 94-97% with recovery rates of 75-85% [27].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant